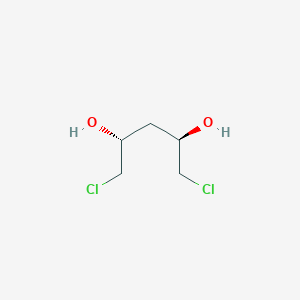
2,4-Pentanediol, 1,5-dichloro-, (2r,4r)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentanediol, 1,5-dichloro-, (2R,4R)-: is a chemical compound with the molecular formula C5H10Cl2O2 and a molecular weight of 173.04 g/mol . This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a pentane backbone. It is a chiral molecule, meaning it has two enantiomers, with the (2R,4R) configuration being one of them.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pentanediol, 1,5-dichloro-, (2R,4R)- typically involves the chlorination of 2,4-pentanediol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures to ensure selective chlorination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,4-Pentanediol, 1,5-dichloro-, (2R,4R)- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 2,4-pentanediol by removing the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2,4-pentanediol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2,4-Pentanediol, 1,5-dichloro-, (2R,4R)- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules .
Biology and Medicine: In biological research, this compound can be used to study the effects of chlorinated diols on cellular processes. It may also serve as a building block for the synthesis of pharmaceuticals .
Industry: Industrially, 2,4-Pentanediol, 1,5-dichloro-, (2R,4R)- is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 2,4-Pentanediol, 1,5-dichloro-, (2R,4R)- involves its interaction with molecular targets through its hydroxyl and chlorine groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
2,4-Pentanediol: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
1,5-Dichloro-2,4-pentanediol: Another stereoisomer with different spatial arrangement of atoms.
2,4-Diethyl-1,5-pentanediol: Contains ethyl groups instead of chlorine, leading to different chemical properties.
Uniqueness: 2,4-Pentanediol, 1,5-dichloro-, (2R,4R)- is unique due to its specific (2R,4R) configuration and the presence of both chlorine and hydroxyl groups. This combination of features imparts distinct reactivity and makes it valuable for specialized applications in synthesis and research .
Properties
Molecular Formula |
C5H10Cl2O2 |
|---|---|
Molecular Weight |
173.03 g/mol |
IUPAC Name |
(2R,4R)-1,5-dichloropentane-2,4-diol |
InChI |
InChI=1S/C5H10Cl2O2/c6-2-4(8)1-5(9)3-7/h4-5,8-9H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
QJULQKBJMRGSCF-RFZPGFLSSA-N |
Isomeric SMILES |
C([C@H](CCl)O)[C@H](CCl)O |
Canonical SMILES |
C(C(CCl)O)C(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


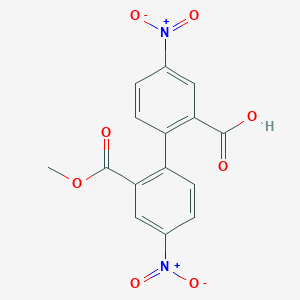
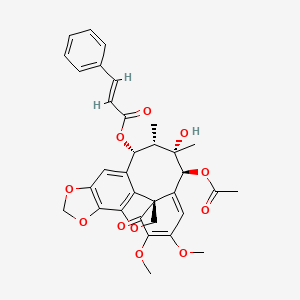
![4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061995.png)
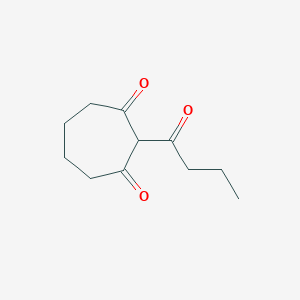
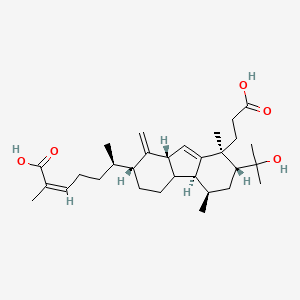
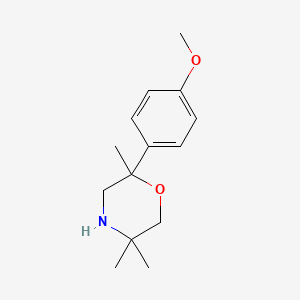
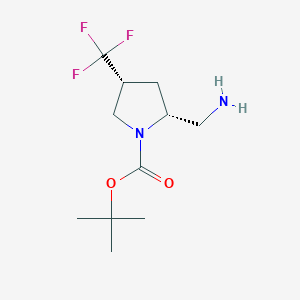
![3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide](/img/structure/B13062024.png)
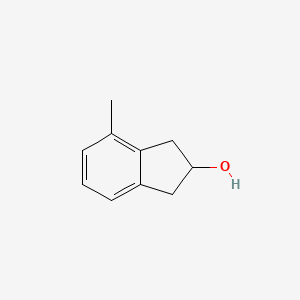
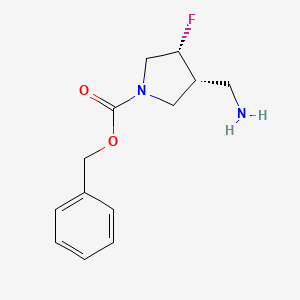
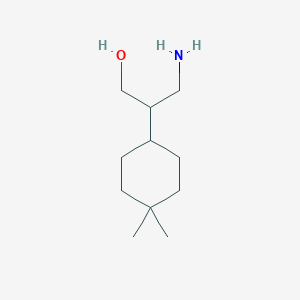
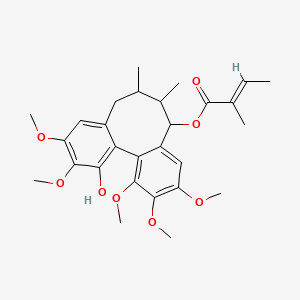
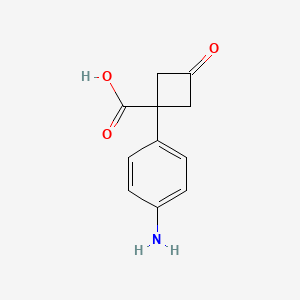
![methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13062060.png)
